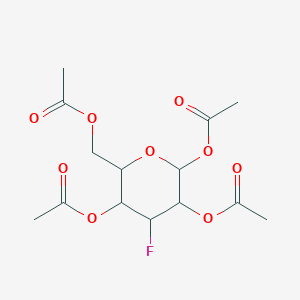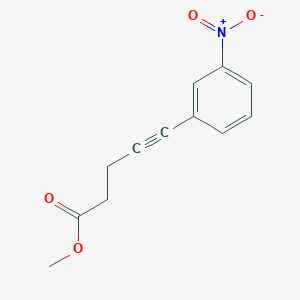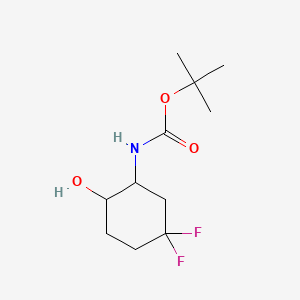![molecular formula C9H16O4 B13888428 [9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol is a unique organic compound characterized by its spirocyclic structure. This compound features a dioxaspiro nonane ring system with hydroxymethyl groups attached, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of a suitable diol with formaldehyde under acidic or basic conditions to form the spirocyclic ring. The hydroxymethyl groups are then introduced through subsequent reactions involving hydroxylation or other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction typically produces alcohols.
Scientific Research Applications
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-dioxaspiro[4.4]nonane: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Trifluorotoluene: Although structurally different, it shares some chemical properties such as reactivity with nucleophiles.
Uniqueness
[9-(Hydroxymethyl)-1,4-dioxaspiro[44]nonan-6-yl]methanol’s unique combination of a spirocyclic ring and hydroxymethyl groups sets it apart from similar compounds
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[9-(hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol |
InChI |
InChI=1S/C9H16O4/c10-5-7-1-2-8(6-11)9(7)12-3-4-13-9/h7-8,10-11H,1-6H2 |
InChI Key |
WJHVISCCHZWZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1CO)OCCO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


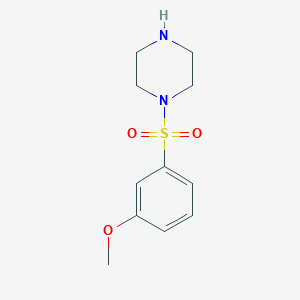
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)

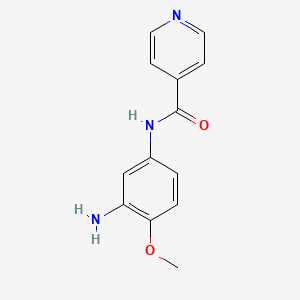


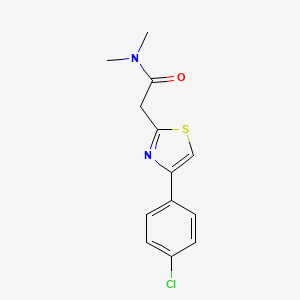
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
